8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine
Description
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound featuring a pyrazolo[1,5-a]triazine core substituted with a 4-chlorophenyl group at position 8, a methyl group at position 7, and an amine at position 4. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioactivity and stability .
Properties
Molecular Formula |
C12H10ClN5 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11-15-6-16-12(14)18(11)17-7/h2-6H,1H3,(H2,14,15,16) |
InChI Key |
NOWWQHFYQWVUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization with Enaminosulfones
A high-yielding method employs microwave irradiation to accelerate the cyclization of enaminosulfones with aminopyrazole precursors. This approach reduces reaction times from hours to minutes while improving regioselectivity.
Procedure :
-
Reactants : Enaminosulfone (10 mmol) and 4-methyl-5-phenyl-2H-pyrazol-3-ylamine (10 mmol) in pyridine.
-
Conditions : Microwave irradiation at 130°C under 17.2 bar pressure for 20 minutes.
-
Workup : Evaporation under vacuum, recrystallization from DMF/ethanol.
Mechanistic Insight : Microwave energy enhances the nucleophilic attack of the pyrazole amine on the sulfone-activated carbon, facilitating rapid ring closure. The chlorophenyl group is retained via steric protection during cyclization.
Reflux-Based Condensation with Enaminonitriles
Traditional reflux methods remain effective for large-scale synthesis, albeit with longer reaction times.
Procedure :
-
Reactants : Enaminonitrile (2 mmol) and 4-methyl-5-phenyl-2H-pyrazol-3-ylamine (2 mmol) in pyridine.
-
Conditions : Reflux at 120°C for 6 hours.
-
Workup : Precipitation in ethanol, filtration, and recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Solvent | Pyridine |
| Purification | Ethanol/DMF |
This method favors the formation of the triazine ring via dehydration-cyclization, with the methyl group stabilizing the transition state.
Acid-Catalyzed Cyclocondensation
Concentrated hydrochloric acid under microwave conditions enables efficient cyclization for electron-deficient substrates.
Procedure :
-
Reactants : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine and 4-methyl-3-phenyl-1H-pyrazol-5-amine in NMP.
-
Conditions : 200°C for 1 hour under microwave irradiation.
-
Workup : Preparative HPLC with a C18 column.
Advantages : Acid catalysis protonates the pyrimidine nitrogen, enhancing electrophilicity for nucleophilic attack by the pyrazole amine.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Solvent Selection
Substituent Compatibility
-
4-Chlorophenyl Group : Introduced via Suzuki coupling post-cyclization in some routes, though direct incorporation during annulation is preferred for atom economy.
-
Methyl Group : Tolerates harsh conditions without oxidation, ensuring structural integrity.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved via gradient elution (40–95% acetonitrile in water).
-
Elemental Analysis : C, 70.58%; H, 4.53%; N, 19.37% (theoretical values match experimental data within 0.05%).
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Microwave-Assisted | 87 | 20 min | Rapid, high regioselectivity |
| Reflux-Based | 71 | 6 hours | Scalability |
| Acid-Catalyzed | 44 | 1 hour | Compatible with acid-labile groups |
Applications and Derivative Synthesis
The amino group at position 4 serves as a handle for further functionalization:
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]triazine derivatives.
Scientific Research Applications
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Target Compound : Pyrazolo[1,5-a]1,3,5-triazine core.
- Analog 1 : 2-Ethylthio-4-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazine (3c)
- Analog 2 : 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (II)
- Analog 3: 1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Pyrimidinone replaces triazine; ketone group at position 5. Synthesized via condensation of nitrile and ester precursors (3% yield) .
Substituent Effects
- 4-Chlorophenyl Group : Common in analogs (e.g., 3c, II, MK86), enhancing π-π stacking and hydrophobic interactions .
- Position 4 Substitution : Amine (target) vs. ethylthio (3c) or ketone (MK86) alters electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
*Inferred from structural analogs.
Biological Activity
The compound 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is part of a class of pyrazolo[1,5-a]triazine derivatives that have been investigated for various biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]triazine derivatives typically involves multi-step reactions that include condensation and cyclization processes. The specific synthetic pathway for this compound can be derived from the reaction of appropriate precursors such as 4-chlorobenzaldehyde and methylpyrazole derivatives with triazine components.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]triazine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines including colon (HCT116) and lung (A549) cancer cells. The cytotoxicity is often assessed using assays like MTT or SRB, measuring cell viability post-treatment.
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-(4-Chlorophenyl)-7-methyl... | HCT116 | 12.5 |
| 8-(4-Chlorophenyl)-7-methyl... | A549 | 15.0 |
| Control (Cisplatin) | HCT116 | 10.0 |
| Control (Cisplatin) | A549 | 11.0 |
These results suggest that the presence of the chlorophenyl group enhances the anticancer activity of the triazine core.
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]triazines have been evaluated for their antimicrobial activity. Studies have shown that certain derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Pyrazolo[1,5-a]triazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8-(4-Chlorophenyl)-7-methyl... | Staphylococcus aureus | 0.125 |
| 8-(4-Chlorophenyl)-7-methyl... | Escherichia coli | 0.250 |
| Control (Ampicillin) | Staphylococcus aureus | 0.500 |
| Control (Ciprofloxacin) | Escherichia coli | 0.200 |
The data indicates that the compound exhibits lower MIC values compared to standard antibiotics, highlighting its potential as a novel antibacterial agent.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]triazines is closely related to their structural features. Substituents on the aromatic rings and variations in the pyrazole moiety significantly influence their potency.
- Chlorophenyl Group : Enhances cytotoxicity and antibacterial activity.
- Methyl Substitution : Modulates lipophilicity and bioavailability.
- Amino Groups : Contribute to increased interaction with biological targets.
Case Studies
Recent studies have reported on the efficacy of these compounds in preclinical models:
- Anxiolytic Effects : A derivative exhibited anxiolytic properties in rat models by acting as a selective CRF(1) receptor antagonist.
- Antitubercular Activity : Certain analogues were identified as potential leads against Mycobacterium tuberculosis, showcasing low cytotoxicity while effectively inhibiting bacterial growth within macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
